molecular formula C9H7F3O3 B1206065 4-(Trifluoromethyl)mandelic acid CAS No. 395-35-7

4-(Trifluoromethyl)mandelic acid

Cat. No.: B1206065
CAS No.: 395-35-7
M. Wt: 220.14 g/mol
InChI Key: SDGXYUQKJPFLDG-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)mandelic acid is an organic compound with the molecular formula C₉H₇F₃O₃. It is a derivative of mandelic acid, where a trifluoromethyl group is substituted at the para position of the benzene ring. This compound is known for its unique chemical properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(Trifluoromethyl)mandelic acid can be synthesized through several methods. One common approach involves the bismuth-catalyzed oxidation of 4-(trifluoromethyl)benzyl alcohol. The reaction typically requires a bismuth catalyst, an oxidizing agent such as hydrogen peroxide, and an appropriate solvent like acetonitrile. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-(Trifluoromethyl)mandelic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

4-(Trifluoromethyl)mandelic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)mandelic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug design and development. The compound can inhibit or activate enzymes, modulate receptor activity, and influence cellular signaling pathways .

Comparison with Similar Compounds

  • 4-(Trifluoromethyl)phenylacetic acid
  • 4-(Trifluoromethyl)benzoic acid
  • 2-(Trifluoromethyl)phenylacetic acid

Comparison: 4-(Trifluoromethyl)mandelic acid is unique due to the presence of both a hydroxyl group and a trifluoromethyl group on the benzene ring. This combination imparts distinct chemical and physical properties, such as increased acidity and enhanced reactivity in certain reactions. Compared to similar compounds, this compound exhibits higher stability and solubility in organic solvents, making it a preferred choice in various applications .

Properties

IUPAC Name

2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O3/c10-9(11,12)6-3-1-5(2-4-6)7(13)8(14)15/h1-4,7,13H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDGXYUQKJPFLDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(=O)O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40960134
Record name Hydroxy[4-(trifluoromethyl)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40960134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

395-35-7
Record name 4-(Trifluoromethyl)mandelic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=395-35-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Trifluoromethylmandelic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000395357
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydroxy[4-(trifluoromethyl)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40960134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(trifluoromethyl)phenylglycolic acid
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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